molecular formula C7H8O5 B3056929 (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate CAS No. 7528-90-7

(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate

Cat. No.: B3056929
CAS No.: 7528-90-7
M. Wt: 172.13 g/mol
InChI Key: NAQYVERIASFLDB-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate is a chemical compound with the molecular formula C8H10O5. It is known for its applications in various fields, including organic synthesis and polymer chemistry. This compound is characterized by its unique structure, which includes a dioxolane ring and an acrylate group, making it a valuable intermediate in the synthesis of various polymers and other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate typically involves the esterification of glycidyl methacrylate with carbon dioxide. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst and controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Radical Initiators: For polymerization reactions.

    Nucleophiles: For substitution reactions.

    Electrophiles: For addition reactions.

Major Products Formed

The major products formed from these reactions include various polymers, substituted acrylates, and addition products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

    Biomedical Applications: Utilized in the development of medical devices and drug delivery systems.

    Material Science: Employed in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate involves its ability to undergo polymerization and other chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in polymerization reactions, the acrylate group participates in radical polymerization, leading to the formation of polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate is unique due to its specific combination of a dioxolane ring and an acrylate group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and advanced materials .

Properties

IUPAC Name

(2-oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-2-6(8)10-3-5-4-11-7(9)12-5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQYVERIASFLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1COC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593036
Record name (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7528-90-7
Record name (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7528-90-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Following a similar preparation as described by D'Alelio and Huemmer (J. Poly. Sci., 5, 1967, pp. 307-321), to a two liter, three necked, round bottomed flask equipped with a paddle stirrer and thermometer, was added 87 g (0.74 mol.) of glycerol carbonate, followed by 1000 ml of benzene, 100 ml dioxane and 0.95 g of BHT. A drying tube and a nitrogen line were attached to the flask. Stirring was begun and the heterogeneous mixture was cooled to 0° C. with a brine bath. Two addition funnels were charged as follows: to the first was added 75 g (0.74 mol.) of triethylamine; to the second was added a solution of 100 ml of benzene and 60 g (0.66 mol.) of acryloyl chloride. Two drops of acryloyl chloride solution were added for every one drop of triethylamine. The addition took place over a period of two hours. The reaction contents were filtered through diatomaceous earth filtering media and the solution was washed with cold 5% HCl, followed by four 200 ml portions of water. 0.3 g of tert-butanol was added and the solution was dried over MgSO4. The solution was filtered to remove the drying agent and allowed to stand over a mixture of NaHCO3 and Na2SO4 for two days. The solution was filtered, transferred to a one liter, round bottomed flask and placed on a rotoevaporator. Without heat being applied, a vacuum of approximately 5 mmHg (667 Pa) was applied and the solvent was removed as completely as possible. 52 g (42%) of a light yellow liquid was recovered. 13C NMR identified the liquid to contain 86%, by weight, of the desired compound, the balance being benzene and dioxane.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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